![molecular formula C18H14N4O5 B2915450 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286717-30-3](/img/structure/B2915450.png)

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

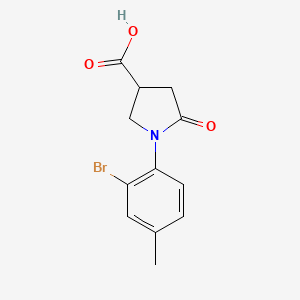

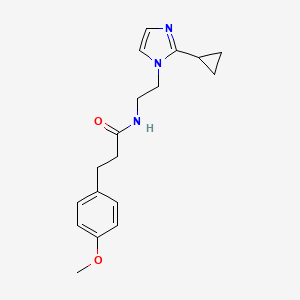

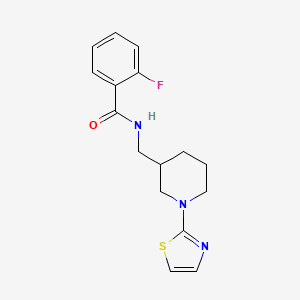

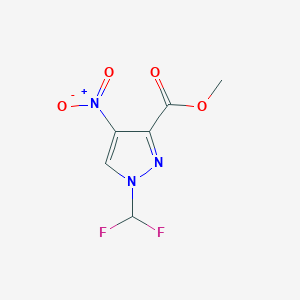

The molecular structure of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide consists of an oxazolone core, which plays a significant role in its biological activity. The specific arrangement of functional groups and atoms within this structure determines its properties and potential interactions with other molecules .

Chemical Reactions Analysis

The compound’s chemical reactivity is influenced by its functional groups, including the oxazolone ring, the phenoxymethyl group, and the oxadiazole moiety. Understanding its reactivity can guide further synthetic modifications and applications. For instance, it may participate in nucleophilic additions, cyclizations, or other transformations .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. Its structure contains both an oxazole and an oxadiazole moiety, which are heterocyclic compounds often used in the synthesis of more complex molecules. The oxazole ring, in particular, is a component in many biologically active molecules and can serve as a scaffold for developing new pharmaceuticals .

Drug Development

Due to the presence of benzoxazole and oxadiazole structures, this compound may be involved in the development of new drugs. Benzoxazole derivatives have been studied for their potential anti-cancer and anti-mycobacterial activities . The compound’s ability to interact with various biological targets can be harnessed to create novel therapeutics.

Catalyst-Free Chemical Reactions

The compound can be used in catalyst-free synthesis processes. For example, it could potentially be involved in the synthesis of oxazol-2(3H)-ones, which are significant in drug development and organic synthesis. Such reactions are advantageous as they avoid the use of metal catalysts, reducing costs and environmental impact .

Aza-Heterocyclic Frameworks

Aza-heterocycles are nitrogen-containing heterocyclic structures that are important in medicinal chemistry. The compound could be used to generate a variety of aza-heterocyclic frameworks, which are valuable in the discovery of new drugs and materials .

Mécanisme D'action

Target of Action

Similar compounds, such as oxazol-2(3h)-ones, have been reported to play a significant role in the fields of organic synthesis and drug development .

Biochemical Pathways

The synthesis of similar compounds involves a tandem rearrangement/aziridination/ring-expansion reaction , which might suggest the involvement of these pathways.

Result of Action

Similar compounds have been found to display excellent to moderate activity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines .

Propriétés

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5/c23-15(10-22-13-8-4-5-9-14(13)26-18(22)24)19-17-21-20-16(27-17)11-25-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWOJFPVONSHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2915372.png)

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)

![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)

![N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide](/img/structure/B2915383.png)

![N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]aniline](/img/structure/B2915385.png)

![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)

![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone](/img/structure/B2915387.png)

![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide](/img/structure/B2915389.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2915390.png)